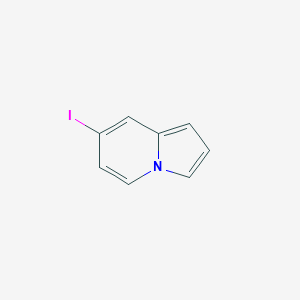

7-Iodoindolizine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Iodoindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoindolizine can be achieved through various methods. One common approach involves the direct lithiation of indolizines followed by iodination. For instance, 2-substituted indolizines can be selectively lithiated at the 5th position, and subsequent reactions with iodine electrophiles yield this compound . Another method involves a one-pot reaction using substituted acetophenone, acetic acid, pyridine, and molecular iodine .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Iodoindolizine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in Suzuki and Sonogashira cross-coupling reactions to form carbon-carbon bonds.

Cycloaddition Reactions: It can undergo cycloaddition reactions with electron-deficient dienophiles, leading to the formation of complex polycyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki reactions, while copper catalysts and terminal alkynes are used in Sonogashira reactions.

Cycloaddition: Electron-deficient alkenes or alkynes are used as dienophiles under thermal or catalytic conditions.

Major Products:

Substitution Reactions: Products include azidoindolizines and cyanoindolizines.

Cross-Coupling Reactions: Products include biaryl and alkynyl derivatives.

Cycloaddition Reactions: Products include polycyclic indolizine derivatives.

Applications De Recherche Scientifique

There is no information about the applications of "7-Iodoindolizine" in the search results. The search results primarily discuss related compounds and their applications, such as:

Indolizines

- Indolizine derivatives have demonstrated a variety of biological activities, including potential inhibition of vascular endothelial growth factor (VEGF) and neuropilin-1 (NRP1) synergy, antibacterial, antiviral, and anti-inflammatory properties, phosphodiesterase V inhibition, histamine H3 receptor antagonism, and selective chemical probes for bromodomains BAZ2A and BAZ2B .

- Indolizines can be synthesized with additional exocyclic conjugated C–C double or triple bonds, as well as functionalization .

- A metal-free access to 2-iodo-1,3-disubstituted indolizines has been developed through a relatively simple and efficient synthesis .

2-Iodoindolizines

- 2-Iodoindolizines can be accessed through iodine-mediated synthesis . These can then be functionalized .

- Pallado-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck reactions, can be performed using 2-Iodoindolizines as model substrates .

7-nitroindazole (7-NI)

- 7-nitroindazole (7-NI) is a selective neuronal nitric oxide synthase (nNOS) inhibitor .

- 7-NI has an analgesic effect and can increase paw withdrawal thresholds .

Imidazoisoindole derivatives

- A series of imidazoisoindoles have been identified as potent indoleamine-2,3-dioxygenase (IDO) inhibitors .

- Compound 25 , an imidazoisoindole derivative, is a highly potent IDO inhibitor with favorable pharmacokinetic properties and demonstrates a synergistic antitumor effect when combined with the anti-PD-1 monoclonal antibody (SHR-1210) .

Bioactive compounds from natural sources

- Research on bioactive compounds from natural sources offers application prospects in exploring treatments for diseases .

- Cocoa polyphenols can modify risk factors for chronic human conditions and have positive effects on cardiovascular, immunological, and digestive health .

- Selective indole derivatives have potential as antioxidants and antimicrobial agents .

Mécanisme D'action

The mechanism of action of 7-Iodoindolizine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets . In material science, its unique electronic structure allows it to participate in various photophysical processes, making it suitable for use in optoelectronic devices .

Comparaison Avec Des Composés Similaires

5-Iodoindolizine: Similar in structure but with the iodine atom at the 5th position.

2-Iodoindolizine: Similar in structure but with the iodine atom at the 2nd position.

7-Bromoindolizine: Similar in structure but with a bromine atom instead of iodine at the 7th position.

Uniqueness: The iodine atom at the 7th position provides distinct electronic and steric effects compared to other halogenated indolizines, making it a valuable compound for various synthetic and research purposes .

Propriétés

Formule moléculaire |

C8H6IN |

|---|---|

Poids moléculaire |

243.04 g/mol |

Nom IUPAC |

7-iodoindolizine |

InChI |

InChI=1S/C8H6IN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H |

Clé InChI |

IXMHKHJWCDGROA-UHFFFAOYSA-N |

SMILES canonique |

C1=CN2C=CC(=CC2=C1)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.